

Unveiling the Structural Landscape of Brominated Aromatic Compounds: A Comparative Analysis

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Compound of Interest

Compound Name:	1-Bromo-4-butyl-2-methylbenzene
CAS No.:	60573-69-5
Cat. No.:	B14598138

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For researchers and professionals in drug development and materials science, understanding the precise three-dimensional arrangement of atoms within a molecule is paramount. X-ray crystallography provides an unparalleled view into the solid-state structure of chemical compounds, offering insights that are crucial for rational drug design, polymorphism screening, and the development of novel materials. This guide presents a comparative analysis of the X-ray crystal structures of derivatives related to **1-bromo-4-butyl-2-methylbenzene**, providing key experimental data and methodologies to support further research in this area.

While a crystal structure for the specific molecule **1-bromo-4-butyl-2-methylbenzene** is not publicly available, this guide leverages crystallographic data from closely related bromo- and/or bromomethyl-substituted benzene derivatives to provide a valuable comparative framework. By examining the structural parameters of these analogs, researchers can infer potential packing motifs, intermolecular interactions, and conformational preferences relevant to the target compound.

Comparative Crystallographic Data

The following table summarizes key crystallographic data for two representative brominated benzene derivatives, offering a quantitative comparison of their solid-state structures.

Parameter	3,5-di(bromomethyl)bromobenzene	1-Bromo-4-methyl-2-nitrobenzene[1]
Chemical Formula	C ₈ H ₇ Br ₃	C ₇ H ₆ BrNO ₂
Molecular Weight	342.86 g/mol	216.04 g/mol [1]
Crystal System	Monoclinic	Orthorhombic[1]
Space Group	P2 ₁ /n	Pna2 ₁ [1]
Unit Cell Dimensions	a = 5.959(2) Å, b = 12.188(4) Å, c = 13.918(4) Å, β = 98.68(2)°	a = 13.016(5) Å, b = 14.617(5) Å, c = 4.037(5) Å[1]
Volume	1000.4(5) Å ³	768.1(10) Å ³ [1]
Z	4	4[1]
Calculated Density	2.278 Mg/m ³	1.868 Mg/m ³ [1]
Temperature	173(2) K	181 K[1]
Radiation	MoKα (λ = 0.71073 Å)	MoKα (λ = 0.71073 Å)[1]
R-factor	R1 = 0.0298	R[F ² > 2σ(F ²)] = 0.053[1]

Experimental Protocols

The determination of a crystal structure through X-ray diffraction follows a well-established workflow. The methodologies for the compounds presented in this guide are detailed below.

Crystal Growth

Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution. For the bromo- and/or bromomethyl-substituted benzenes, crystals were obtained from solutions in solvents such as ethanol or dichloromethane. In the case of 1-

bromo-4-methyl-2-nitrobenzene, needle-like crystals were obtained by slowly cooling a solution from room temperature to 0 °C.[1]

X-ray Data Collection

A single crystal is mounted on a goniometer and placed in the X-ray beam of a diffractometer. For the analyzed compounds, data were collected on diffractometers such as a Bruker SMART 1000 CCD or an Oxford Diffraction instrument.[1][2] The crystal is rotated in the beam, and the diffraction pattern is recorded on a detector. Data collection is typically performed at low temperatures (e.g., 173 K or 181 K) to minimize thermal vibrations of the atoms.[1]

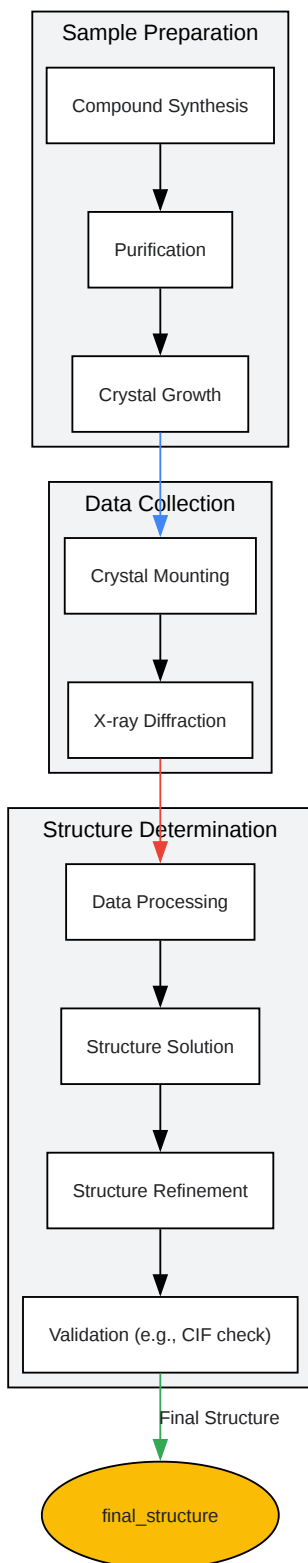
Structure Solution and Refinement

The collected diffraction data is used to solve the crystal structure, which involves determining the positions of the atoms in the unit cell. This is typically achieved using direct methods or Patterson methods. The initial structural model is then refined against the experimental data to improve its accuracy. This refinement process minimizes the difference between the observed and calculated structure factors. For the presented structures, refinement was performed on F^2 . [1]

Visualization of the Crystallographic Workflow

The following diagram illustrates the general workflow for determining a crystal structure using X-ray diffraction.

General Workflow for X-ray Crystallography



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Caption: A flowchart illustrating the key stages of an X-ray crystallography experiment.

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References

- [1. researchgate.net \[researchgate.net\]](#)
- [2. researchgate.net \[researchgate.net\]](#)
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